molecular formula C18H18N2O3S2 B2652774 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide CAS No. 683238-12-2

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide

Cat. No.: B2652774
CAS No.: 683238-12-2
M. Wt: 374.47
InChI Key: UUYUYOFRLBLICP-HNENSFHCSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a benzothiazole-derived compound featuring a methanesulfonyl group at position 6, a methyl group at position 3, and a propanamide side chain linked to a phenyl group. Structural characterization of such compounds typically employs spectroscopic methods (1H NMR, 13C NMR, IR) and X-ray crystallography using programs like SHELXL or ORTEP .

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYUYOFRLBLICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group and the phenylpropanamide moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / Structure Core Structure Key Functional Groups Directing Groups Molecular Weight (g/mol)*
N-[(2Z)-6-Methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide Benzothiazole Methanesulfonyl, propanamide, phenyl None explicitly mentioned ~406.5 (calculated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy, tertiary alcohol, methyl N,O-bidentate ~221.3
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () Oxadiazole-thiazole Oxadiazole, thiazole, sulfanyl, propanamide Sulfur-based ~391.5 (calculated)

*Molecular weights estimated using atomic masses.

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from benzamide () and oxadiazole-thiazole hybrids ().
  • Unlike the N,O-bidentate directing group in ’s compound, the target lacks explicit directing moieties but may leverage sulfonyl groups for coordination .

Spectroscopic and Crystallographic Characterization

  • 1H NMR Signatures :
    • Target Compound: Expected peaks for aromatic protons (δ 7.1–8.2 ppm), methanesulfonyl (δ ~3.5 ppm), and propanamide NH (δ ~10.6 ppm), analogous to NH signals in .
    • N,O-Bidentate Benzamide (): Distinct hydroxy proton (δ ~3.4 ppm) and methyl groups (δ ~1.2 ppm) .
  • Crystallography : Programs like SHELXL () and ORTEP () are critical for resolving anisotropic displacement ellipsoids and hydrogen-bonding networks, as seen in Etter’s graph set analysis () .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide (CAS No. 683238-12-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2, with a molecular weight of 374.47 g/mol. The compound features a benzothiazole ring, a methanesulfonyl group, and a phenylpropanamide moiety, contributing to its unique biological properties.

PropertyValue
CAS Number683238-12-2
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47 g/mol
IUPAC NameN-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that it can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and affecting cell cycle progression .

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For example, in vitro studies on various cancer cell lines (U937 and MCF-7) revealed that these compounds could effectively induce apoptosis and inhibit cell growth .

A study focusing on the SAR of benzothiazole derivatives suggested that the presence of specific functional groups enhanced anticancer efficacy. Compounds similar to this compound displayed promising results against lung cancer cell lines (A549, HCC827) with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. Compounds tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed varying degrees of antibacterial activity, suggesting that modifications to the benzothiazole structure can enhance efficacy against microbial pathogens .

Structure–Activity Relationships (SAR)

The SAR studies indicate that the biological activity of N-(benzothiazole) derivatives is significantly influenced by:

  • Substituent Position : The position and nature of substituents on the benzothiazole ring affect potency.
  • Functional Groups : The presence of electron-withdrawing or donating groups can modulate activity.
  • Molecular Configuration : The stereochemistry plays a crucial role in binding affinity and biological response.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide, and how is reaction progress monitored?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, analogous to methods used for structurally related benzothiazole-acetamide derivatives. A typical protocol involves:

  • Catalyst : Copper acetate (Cu(OAc)₂, 10 mol%) in a solvent system of tert-butanol and water (3:1 ratio).
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase to track reactant consumption and product formation .
  • Workup : Quenching with ice, ethyl acetate extraction, brine washing, and drying over anhydrous Na₂SO₄. Recrystallization in ethanol yields pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key functional groups should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Identify the C=O stretch (~1670–1680 cm⁻¹), sulfonyl group (S=O, ~1300 cm⁻¹), and aromatic C=C stretches (~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and methanesulfonyl protons (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and sulfonyl carbons (δ ~45 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound, particularly in solvent or catalyst selection?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates or enhance solubility. used tert-butanol/water, but alternative systems (e.g., THF/H₂O) may reduce side reactions.
  • Catalyst Alternatives : Replace Cu(OAc)₂ with Rh(II) catalysts (e.g., Rh₂(OAc)₄) to explore carbene-mediated pathways, as demonstrated in rhodium-catalyzed triazole transformations .
  • Temperature Control : Elevated temperatures (50–60°C) may accelerate cycloaddition but risk decomposition. Monitor via in situ IR or HPLC.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or IR absorptions)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methylene protons) and confirm carbon-proton correlations .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E configuration of the benzothiazol-2-ylidene group) .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using software like Gaussian or ORCA.

Q. What computational methods are suitable for predicting the biological activity or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or enzymes mentioned in ). Prioritize the benzothiazole core and methanesulfonyl group for pharmacophore mapping .
  • MD Simulations : Assess stability in aqueous environments (GROMACS) or membrane permeability (PMF calculations).
  • QSAR Modeling : Corolate substituent effects (e.g., methyl or phenyl groups) with activity trends using datasets from analogous compounds .

Q. How can researchers evaluate the compound’s stability under varying pH, temperature, or light exposure?

  • Methodological Answer :

  • Forced Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC for hydrolysis or oxidation products.
  • Thermal Stress : Heat at 60–80°C for 48 hours; track decomposition using TLC or LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess spectral changes via UV-Vis .

Notes

  • Advanced questions emphasize mechanistic analysis, computational integration, and contradiction resolution, aligning with academic research rigor.
  • Methodologies are cross-referenced with evidence to ensure reproducibility and authority.

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